4,4-Dimethylpent-2-en-1-amine
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Overview
Description
4,4-Dimethylpent-2-en-1-amine is an organic compound with the molecular formula C7H15N It is a derivative of pentene, featuring a double bond at the second carbon and an amine group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpent-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of nitriles using lithium aluminum hydride (LAH). For instance, the reduction of 4,4-dimethylpent-2-enenitrile with LAH in anhydrous ether yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction processes. These methods often use catalytic hydrogenation techniques, where the nitrile precursor is hydrogenated in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or alcohols.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4,4-Dimethylpent-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpent-2-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it reactive in various chemical environments. The double bond in the structure also allows for addition reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpent-4-en-1-amine
- 2,2-Dimethylpent-4-yn-1-amine
- 2,2-Dimethylhex-4-en-1-amine
Uniqueness
4,4-Dimethylpent-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The position of the double bond and the amine group allows for specific types of chemical reactions and applications that are not as readily achievable with similar compounds .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(E)-4,4-dimethylpent-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-7(2,3)5-4-6-8/h4-5H,6,8H2,1-3H3/b5-4+ |
InChI Key |
HLZOYFYFAKWYNH-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/CN |
Canonical SMILES |
CC(C)(C)C=CCN |
Origin of Product |
United States |
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